molecular formula C6H4N6 B3055996 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 6826-96-6

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B3055996
CAS No.: 6826-96-6
M. Wt: 160.14 g/mol
InChI Key: ICJGLLYLYKFWDA-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, making it a valuable candidate for cancer treatment and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and proteins.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its kinase inhibitory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • 4-Amino-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 4-Amino-1H-pyrazolo[3,4-b]pyridine
  • 4-Amino-1H-pyrazolo[4,3-d]pyrimidine

Comparison: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. Compared to similar compounds, it exhibits superior cytotoxic activity against various cancer cell lines and has shown promising results in preclinical studies .

Properties

IUPAC Name

4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-3-4-5(8)9-2-10-6(4)12-11-3/h2H,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJGLLYLYKFWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218421
Record name 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6826-96-6
Record name 4-Amino-1H-pyrazolo(3,4-d)pyrimidine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006826966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[3, 4-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2FXF848H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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